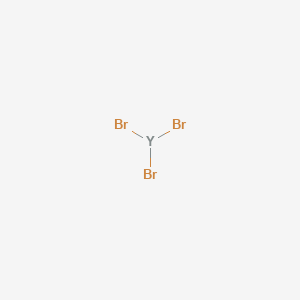

Bromure d'yttrium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of yttrium compounds can be complex. For instance, yttrium-doped BiOBr was synthesized via a solvothermal method using ionic liquids (He et al., 2015). Other yttrium compounds were produced using solid-state reactions at high temperatures with various precursors (Locke et al., 2021). These methods might be adaptable for synthesizing yttrium bromide.

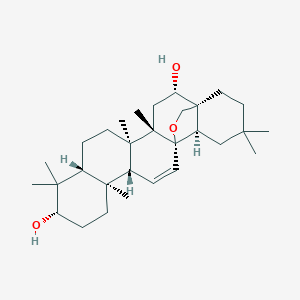

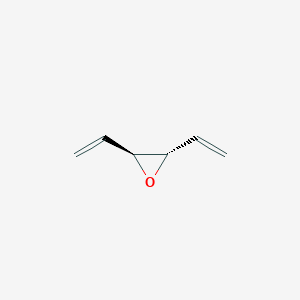

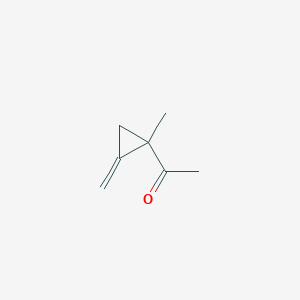

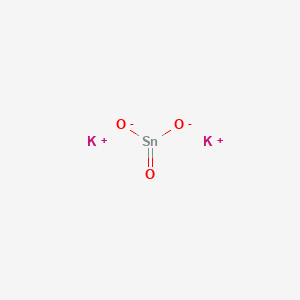

Molecular Structure Analysis

The molecular structure of yttrium compounds often involves complex coordination environments. For instance, yttrium complexes can have unique bonding arrangements with ligands, influencing their physical and chemical properties (Evans et al., 1988). Yttrium bromide, being a simple halide, likely has a simpler structure compared to these complex compounds.

Chemical Reactions and Properties

Yttrium compounds participate in various chemical reactions. For example, yttrium anilido hydride shows high reactivity towards unsaturated substrates, yielding structurally intriguing products (Lu et al., 2011). Such reactivity can be expected in yttrium bromide, albeit in different contexts due to its distinct chemical nature.

Physical Properties Analysis

The physical properties of yttrium compounds vary. Yttrium iron garnet, for instance, shows particle sizes ranging from 20 to 500 nm, influencing its applications (Vaqueiro et al., 1996). Yttrium bromide's physical properties would similarly depend on its synthesis method and conditions.

Chemical Properties Analysis

The chemical properties of yttrium compounds are influenced by their composition and structure. Yttrium complexes, for example, have shown catalytic activity in polymerization reactions, indicating potential for catalysis (Mahrova et al., 2009). Yttrium bromide might exhibit distinct chemical properties based on its halide nature.

Applications De Recherche Scientifique

Imagerie et thérapie médicales

L'yttrium, un élément des terres rares chimiquement polyvalent, est utilisé dans une gamme d'applications, y compris l'imagerie et la thérapie médicales . Les matériaux à base d'yttrium sont utilisés dans les lasers médicaux et les implants biomédicaux . Ceci est étendu à travers la gamme des isotopes d'yttrium disponibles pour permettre des rôles pour les complexes de 90Y en tant que radiopharmaceutiques et les traceurs de 86Y pour l'imagerie par tomographie par émission de positons (TEP) . L'isotope naturellement abondant 89Y s'avère être adapté aux investigations par résonance magnétique nucléaire .

Imagerie par résonance magnétique hyperpolarisée (IRM)

Les premiers rapports dans le domaine émergent de l'IRM hyperpolarisée sont prometteurs . La polyvalence de l'yttrium en chimie de coordination se traduit par un nombre considérable de complexes avec des caractéristiques physicochimiques variables

Safety and Hazards

Yttrium Bromide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Yttrium is a chemically versatile rare earth element that finds use in a range of applications including lasers and superconductors. In medicine, yttrium-based materials are used in medical lasers and biomedical implants . The naturally abundant isotope 89Y is proving to be suitable for nuclear magnetic resonance investigations, where initial reports in the emerging field of hyperpolarised magnetic resonance imaging (MRI) are promising .

Mécanisme D'action

Propriétés

IUPAC Name |

tribromoyttrium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Y/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDCGXUNLWDJNL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Y](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

YBr3, Br3Y | |

| Record name | yttrium bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065494 | |

| Record name | Yttrium bromide (YBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonahydrate: Colorless hygroscopic solid; [Hawley] Crystalline solid; [MSDSonline] | |

| Record name | Yttrium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13469-98-2 | |

| Record name | Yttrium bromide (YBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13469-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yttrium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013469982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium bromide (YBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)